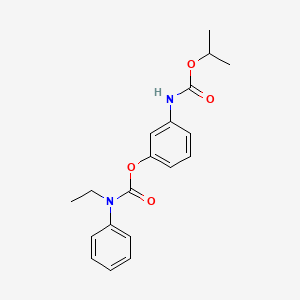
Phénisopham
Vue d'ensemble
Description
Phenisopham is a synthetic herbicide belonging to the carbanilate class. It was primarily used for post-emergence control of broad-leaved weeds in cotton fields. The compound is known for its selective action, targeting specific weeds without harming the cotton plants .
Applications De Recherche Scientifique
Phenisopham has been studied for its environmental impact and ecotoxicity. It has been used in research to understand the photochemical behavior of carbamate pesticides under environmental conditions. The compound’s phototransformation and its effects on aquatic organisms have been extensively studied to assess its ecological risks . Additionally, phenisopham’s selective herbicidal action has made it a subject of interest in agricultural research .
Mécanisme D'action
Target of Action
Phenisopham is a carbamate ester . .
Biochemical Pathways
Carbamates typically affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects .
Pharmacokinetics
Carbamates are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Carbamates typically lead to overstimulation of the cholinergic system due to the accumulation of acetylcholine, which can result in a variety of symptoms depending on the specific target organs affected .
Action Environment
The action of Phenisopham can be influenced by environmental factors such as light and temperature. For instance, Phenisopham undergoes phototransformation under environmental-like conditions (aqueous media, UVB or solar irradiation), leading to the formation of various photoproducts .
Analyse Biochimique
Biochemical Properties
Phenisopham plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It undergoes phototransformation, leading to the formation of hydroxybenzamides and hydroxyphenylcarbamate. These interactions are crucial for understanding the compound’s behavior in environmental conditions .
Cellular Effects
Phenisopham has been observed to have varying effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In long-term exposure studies, phenisopham exhibited chronic toxicity potential for rotifers and algae .
Molecular Mechanism
The mechanism of action of phenisopham involves its phototransformation into various products, including hydroxybenzamides and hydroxyphenylcarbamate. These products interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The binding interactions with biomolecules are essential for understanding the compound’s molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenisopham change over time. The compound’s stability and degradation are influenced by environmental conditions such as UVB or solar irradiation. The degradation half-life times for phenisopham are approximately 55 minutes under UVB lamps and about 3 months under sunlight. Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of phenisopham vary with different dosages in animal models. While phenisopham did not show acute toxicity at concentrations up to 10 milligrams per liter, its derivative N-ethylaniline exhibited an acute lethal concentration value of 0.46 milligrams per liter. Chronic toxicity potential was observed in long-term exposure studies .
Metabolic Pathways
Phenisopham is involved in metabolic pathways that lead to the formation of hydroxybenzamides and hydroxyphenylcarbamate. These pathways involve interactions with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for comprehending the compound’s overall impact on metabolism .
Transport and Distribution
Within cells and tissues, phenisopham is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Phenisopham’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, impacting its activity and function within the cell .
Méthodes De Préparation
Phenisopham can be synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthetic route typically involves the reaction of phenyl isocyanate with an appropriate alcohol to form the carbamate ester. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phenisopham undergoes various chemical reactions, including:
Oxidation: Phenisopham can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert phenisopham into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Phototransformation: Phenisopham undergoes photochemical reactions, such as the photo-Fries rearrangement, leading to the formation of hydroxybenzamides and fragmentation products like hydroxyphenylcarbamate and N-ethylaniline
Comparaison Avec Des Composés Similaires
Phenisopham is often compared with other carbamate herbicides, such as chlorpropham. Both compounds exhibit similar photochemical behaviors and undergo phototransformation under UVB or solar irradiation. phenisopham is unique in its specific application for post-emergence weed control in cotton fields. Similar compounds include:
Chlorpropham: Used for sprout suppression in stored potatoes.
Propham: Another carbamate herbicide with similar properties.
Phenisopham’s selective action and specific application make it a valuable compound in agricultural practices, despite its current status as an obsolete herbicide.
Propriétés
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-21(16-10-6-5-7-11-16)19(23)25-17-12-8-9-15(13-17)20-18(22)24-14(2)3/h5-14H,4H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOEHNGYFXZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205970 | |
| Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57375-63-0 | |
| Record name | Phenisopham | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57375-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenisopham [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057375630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(1-methylethoxy)carbonyl]amino]phenyl ethylphenyl-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENISOPHAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C07W3M493K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the environmental fate of Phenisopham, specifically its photodegradation?
A1: Phenisopham, a bis-carbamate pesticide, exhibits distinct photochemical behavior compared to other carbamate pesticides like Chlorpropham []. While Chlorpropham undergoes a photo-induced nucleophilic substitution of chlorine with water, Phenisopham experiences photo-Fries rearrangements. These rearrangements involve the cleavage of the N-aryl O-aryl carbamate moiety []. Studies on model compounds suggest that the presence of a chlorine atom on the aromatic ring significantly influences the photo-Fries reaction, accelerating its rate []. The presence of water also plays a crucial role in Phenisopham's photodegradation, potentially by facilitating photoionization, stabilizing ionic intermediates, and trapping electrophilic species [].
Q2: How does the structure of Phenisopham affect its photochemical reactivity compared to other carbamates like Chlorpropham?
A2: Although both Phenisopham and Chlorpropham possess carbamate functionalities, their photochemical reactivity differs significantly due to structural variations []. Chlorpropham, with a chlorine atom on its aromatic ring, primarily undergoes photosubstitution of the chlorine with water []. In contrast, Phenisopham, lacking the chlorine substituent, predominantly undergoes photo-Fries rearrangements, leading to the cleavage of its N-aryl O-aryl carbamate moiety []. These findings highlight the significant impact of even minor structural differences on the photochemical pathways and degradation products of carbamate pesticides [].
Q3: Are there any synergistic effects observed when Phenisopham is used in herbicide mixtures?
A4: Yes, Phenisopham is known to exhibit synergistic herbicidal effects when combined with other herbicides []. While the specific mechanisms behind these synergistic interactions are not fully elucidated in the provided abstracts, it is clear that Phenisopham can be a valuable component in herbicide mixtures designed for enhanced weed control. Further research is needed to understand the specific molecular interactions and optimize these combinations for safe and effective weed management.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



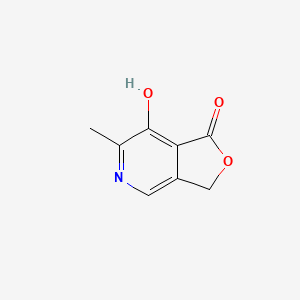
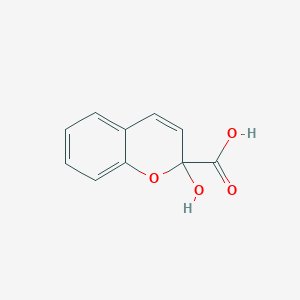
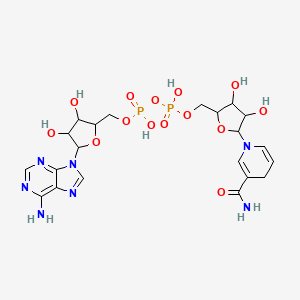

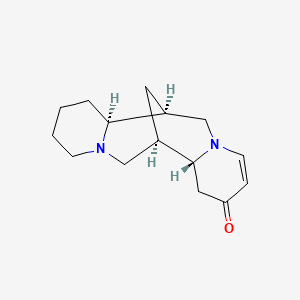
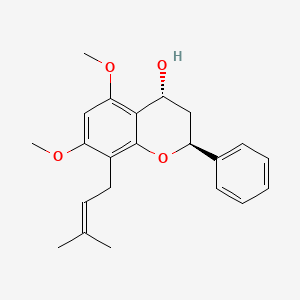
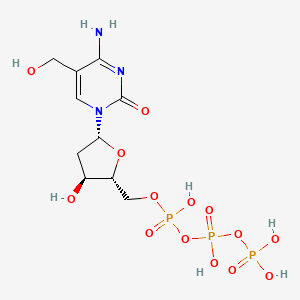

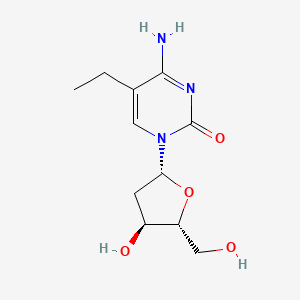

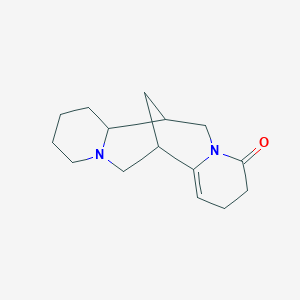
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)

